Regioisomeric Thiophene Configuration: Cytotoxicity Differential Against HepG2 Hepatocellular Carcinoma Cells
The target compound features a unique 2-yl/3-yl thiophene regioisomeric pairing that is not represented in the most extensively characterized pyrazole–thiophene hybrids. In a direct comparative study of pyrazole–thiophene hybrid series, compound 3a (bearing a thiophene-2-yl on the pyrazole and a phenyl substituent) exhibited an IC₅₀ of 24 µM against HepG2 cells, whereas compound 5b (with a different thiophene attachment mode) showed an IC₅₀ of 10.36 µM—a 2.3-fold potency improvement driven solely by the regioisomeric configuration of the heterocyclic substituents [1]. The target compound's distinct 3-(thiophen-3-yl)pyrazole motif, absent from the 3a/5b comparator series, is predicted to engage in unique hydrophobic pocket interactions within the target protein (PDB: 2W3L), with binding free energy calculations for this class ranging from −6.03 to −7.36 kcal/mol, outperforming the reference drug vinblastine (−5.96 kcal/mol) [1].
| Evidence Dimension | In vitro cytotoxicity against HepG2 hepatocellular carcinoma cells (MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ not yet reported for this specific regioisomer; class-level binding free energy range: −6.03 to −7.36 kcal/mol (in silico) [1] |
| Comparator Or Baseline | Pyrazole–thiophene hybrid 3a: IC₅₀ = 24 µM (HepG2); hybrid 5b: IC₅₀ = 10.36 µM (HepG2); vinblastine: IC₅₀ = 8.22 µM (HepG2) [1] |
| Quantified Difference | Regioisomeric switch from 3a to 5b configuration improves potency by 2.3-fold; target compound's distinct 3-yl-thiophene placement is expected to further modulate activity within this range. |
| Conditions | HepG2 hepatocellular carcinoma cell line; MTT assay; 48 h incubation; reference standard vinblastine sulfate [1] |
Why This Matters
For procurement decisions, the absence of the target compound's exact regioisomeric configuration in published SAR series means it represents an unexplored chemical space within a validated pharmacophore, offering the potential for both improved potency and novel intellectual property positioning.
- [1] Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances, 2026. Compounds 3a, 5b data; Table 1; Docking results for PDB: 2W3L. View Source
